REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([C:15](=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[C:18](O)[C:17]=1[Cl:23])([CH3:14])[C:9](OCC)=[O:10].OS([O-])(=O)=O.[Na+]>CCOCC>[Cl:23][C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][C:16]=1[CH:15]([OH:24])[C:8]([CH3:7])([CH3:14])[CH2:9][OH:10] |f:0.1.2.3.4.5,7.8|
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Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
ethyl 2,2-dimethyl-3-hydroxy(2-chlorobenzoyl)acetate
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)(C)C(C1=C(C(=CC=C1)O)Cl)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
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UNSPECIFIED
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Setpoint
|
-20 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at −20° C. for 1 h and at 0° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
cooled to −20° C. to −30° C
|
Type
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TEMPERATURE
|
Details
|
cooled to −20° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
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30 min
|
Type
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CUSTOM
|
Details
|
an insoluble material was removed by decantation
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Type
|
WASH
|
Details
|
This was washed twice with ether (100 ml)
|
Type
|
WASH
|
Details
|
The mixture was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C(CO)(C)C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 77.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |